![molecular formula C30H52O3 B1243170 (3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protopanaxadiol is a tetracyclic triterpenoid sapogenin (isolated from ginseng) that is dammarane which is substituted by hydroxy groups at the 3beta, 12beta and 20 positions and in which a double bond has been introduced at the 24-25 position. It has a role as an antineoplastic agent and a metabolite. It is a tetracyclic triterpenoid, a sapogenin, a 3beta-hydroxy steroid, a 12beta-hydroxy steroid and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a hydride of a dammarane.
Aplicaciones Científicas De Investigación
Crystallographic Studies
This compound has been used in crystallographic studies to understand the structural and conformational aspects of similar compounds. For instance, in a study by Ketuly et al. (2010), a related compound was analyzed to understand its molecular interactions and crystal structure (Ketuly et al., 2010). Similarly, Zhou et al. (2015) focused on the crystal structure of a steroidal system closely related to this compound, which helps in understanding the molecular configurations and potential applications in drug design (Zhou et al., 2015).
Antimicrobial Properties
A study by Sidjui et al. (2015) isolated and identified compounds from the root of Leplaea mayombensis, structurally similar to the given compound, and demonstrated antimicrobial activities. This suggests potential applications of these compounds in developing treatments for infectious diseases (Sidjui et al., 2015).
Drug Development
Compounds structurally similar have been evaluated for their potential in drug development. Skariyachan et al. (2011) conducted computer-aided design studies to screen the efficiency of various herbal compounds, including derivatives of this compound, as therapeutic agents against methicillin-resistant Staphylococcus aureus (MRSA) infections (Skariyachan et al., 2011).
Pharmacological Research
The compound and its derivatives are also being explored in pharmacological research. For instance, Gardner et al. (2017) investigated the effects of a ginsenoside compound, structurally similar to the one , on human ether-à-go-go–related gene type 1 (hERG1) channels, indicating the compound's potential influence on cardiac activity (Gardner et al., 2017).
Synthesis of Derivatives
Research by Valverde et al. (2013) involved the synthesis of an aromatic-steroid derivative from a compound structurally similar to the specified compound, showcasing its utility in creating novel compounds with potential biological activity (Valverde et al., 2013).
Propiedades
Fórmula molecular |
C30H52O3 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30?/m0/s1 |
Clave InChI |
PYXFVCFISTUSOO-BKYULYPYSA-N |
SMILES isomérico |
CC(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
Sinónimos |
20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



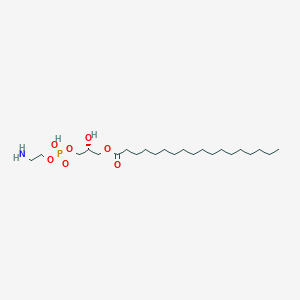

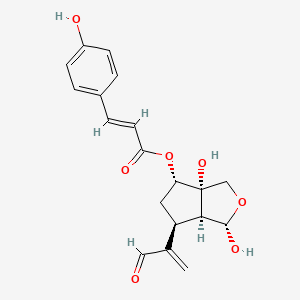
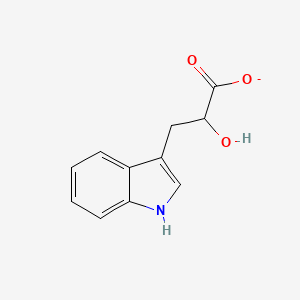
![N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1243094.png)
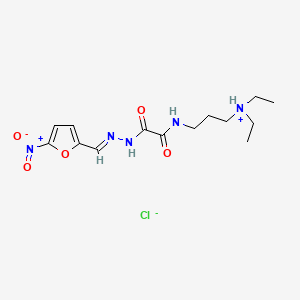
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1243100.png)
![ethyl 3-hydroxy-3-[2-(2-phenylethyl)-1H-benzimidazol-4-yl]propanoate](/img/structure/B1243101.png)
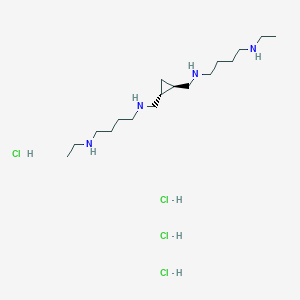
![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)
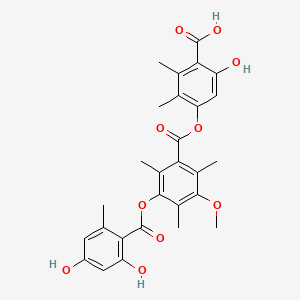
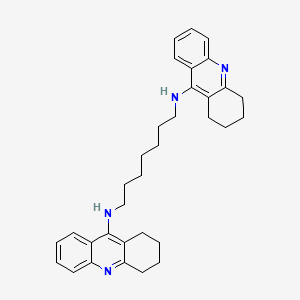

![4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1243110.png)